molecular formula C18H21FN4O2 B2592795 N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide CAS No. 1396869-84-3

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide

Cat. No. B2592795
M. Wt: 344.39
InChI Key: URVIDNGBTLZSRW-UHFFFAOYSA-N
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Description

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is commonly referred to as FP1 and is synthesized using a specific method that involves several steps.

Scientific Research Applications

For instance, studies on related chemical structures such as piperazine derivatives and pyridazinone compounds highlight their significance in drug design and therapeutic applications. Piperazine derivatives, for example, have been identified in a variety of drugs with therapeutic uses across a range of conditions including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory applications. This indicates the potential for N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide to have similar applications given its structural components (Rathi et al., 2016).

Similarly, pyridazinone compounds have been reviewed for their selective inhibition properties, such as ABT-963, a selective cyclooxygenase inhibitor, indicating potential for anti-inflammatory and analgesic applications (Asif, 2016). These findings suggest that compounds with pyridazinone elements may hold therapeutic potential in managing inflammation and pain.

properties

IUPAC Name

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-25-12-18(24)20-15-7-9-23(10-8-15)17-6-5-16(21-22-17)13-3-2-4-14(19)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVIDNGBTLZSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide

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